molecular formula C15H11Cl3N4S B12149683 5-[(2,6-Dichlorophenyl)methylthio]-3-(2-chlorophenyl)-1,2,4-triazole-4-ylamine

5-[(2,6-Dichlorophenyl)methylthio]-3-(2-chlorophenyl)-1,2,4-triazole-4-ylamine

Cat. No.: B12149683
M. Wt: 385.7 g/mol
InChI Key: ZMJAWDRXTPFZJG-UHFFFAOYSA-N
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Description

5-[(2,6-Dichlorophenyl)methylthio]-3-(2-chlorophenyl)-1,2,4-triazole-4-ylamine is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

The synthesis of 5-[(2,6-Dichlorophenyl)methylthio]-3-(2-chlorophenyl)-1,2,4-triazole-4-ylamine typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of Chlorophenyl Groups: The chlorophenyl groups are introduced via nucleophilic substitution reactions using chlorinated aromatic compounds.

    Attachment of the Methylthio Group: The methylthio group is attached through a thiolation reaction, often using thiol reagents under basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and controlled reaction conditions to ensure efficient synthesis.

Chemical Reactions Analysis

5-[(2,6-Dichlorophenyl)methylthio]-3-(2-chlorophenyl)-1,2,4-triazole-4-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding amine derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[(2,6-Dichlorophenyl)methylthio]-3-(2-chlorophenyl)-1,2,4-triazole-4-ylamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound’s unique chemical properties make it valuable in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(2,6-Dichlorophenyl)methylthio]-3-(2-chlorophenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, disrupting cellular processes, or interfering with the synthesis of essential biomolecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

When compared to other similar compounds, 5-[(2,6-Dichlorophenyl)methylthio]-3-(2-chlorophenyl)-1,2,4-triazole-4-ylamine stands out due to its unique combination of dichlorophenyl and chlorophenyl groups attached to a triazole ring. Similar compounds include:

    3-(4-Chlorophenyl)-5-(methylthio)-4H-1,2,4-triazole: This compound shares the triazole core but differs in the substitution pattern.

    2,6-Dichlorophenyl derivatives: These compounds have similar chlorophenyl groups but may lack the triazole ring or methylthio group.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H11Cl3N4S

Molecular Weight

385.7 g/mol

IUPAC Name

3-(2-chlorophenyl)-5-[(2,6-dichlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C15H11Cl3N4S/c16-11-5-2-1-4-9(11)14-20-21-15(22(14)19)23-8-10-12(17)6-3-7-13(10)18/h1-7H,8,19H2

InChI Key

ZMJAWDRXTPFZJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(N2N)SCC3=C(C=CC=C3Cl)Cl)Cl

Origin of Product

United States

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